molecular formula C8H9BrN2O2 B2887572 6-Bromo-2,3-dimethyl-4-nitroaniline CAS No. 860570-23-6

6-Bromo-2,3-dimethyl-4-nitroaniline

Cat. No. B2887572
M. Wt: 245.076
InChI Key: SACJHENIOITGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,3-dimethyl-4-nitroaniline is a chemical compound with the molecular formula C8H9BrN2O2 . It is a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of nitro compounds like 6-Bromo-2,3-dimethyl-4-nitroaniline can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dimethyl-4-nitroaniline is characterized by the presence of a bromine atom (Br), two methyl groups (CH3), and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 .


Chemical Reactions Analysis

The nitro group in 6-Bromo-2,3-dimethyl-4-nitroaniline, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in various chemical reactions, including those involving electron transfer .


Physical And Chemical Properties Analysis

6-Bromo-2,3-dimethyl-4-nitroaniline is a white to yellow powder or crystals . It has a molecular weight of 245.08 .

Scientific Research Applications

  • Oxidative Bromination and Iodination of Dimethylacetanilides
    • Application Summary : This research focused on the oxidative bromination and iodination of dimethylacetanilides, including 2,4-dimethyl- and 2,6-dimethylacetanilides .
    • Methods of Application : The bromination was carried out using potassium bromide, sodium tungstate, and peracetic acid in glacial acetic acid. Iodination was performed using a mixture of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst .
    • Results : The bromination of 2,4-dimethyl- and 2,6-dimethylacetanilides predominantly yielded the 6- and 4-bromo compounds respectively. The 5- and 3-iodo compounds were obtained using hydrogen iodide .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromo-2,3-dimethyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)6(9)3-7(4)11(12)13/h3H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACJHENIOITGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dimethyl-4-nitroaniline

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